N-Methyl-3-(methylamino)-3-sulfanylidenepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(methylamino)-3-sulfanylidenepropanamide is an organic compound with the molecular formula C5H12N2OS It is a derivative of propanamide and contains both methyl and sulfanylidene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(methylamino)-3-sulfanylidenepropanamide typically involves the reaction of N-methylpropanamide with methylamine and a sulfur source. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in the synthesis include alcohols or other organic solvents that can dissolve the reactants and products.
Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(methylamino)-3-sulfanylidenepropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Solvents: Organic solvents like dichloromethane or ethanol are commonly employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
N-Methyl-3-(methylamino)-3-sulfanylidenepropanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Methyl-3-(methylamino)-3-sulfanylidenepropanamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-(methylamino)propanamide: A similar compound with a different functional group, used in various chemical reactions.
N-Methyl-3-(methylamino)butanamide: Another related compound with a longer carbon chain.
Uniqueness
N-Methyl-3-(methylamino)-3-sulfanylidenepropanamide is unique due to its sulfanylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
56409-16-6 |
---|---|
Molecular Formula |
C5H10N2OS |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
N-methyl-3-(methylamino)-3-sulfanylidenepropanamide |
InChI |
InChI=1S/C5H10N2OS/c1-6-4(8)3-5(9)7-2/h3H2,1-2H3,(H,6,8)(H,7,9) |
InChI Key |
QNWQMBVIVHOJBS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.